5-{[(2,4-Dichlorophenoxy)acetyl]amino}pentanoic acid
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Overview
Description
5-[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]PENTANOIC ACID is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound is characterized by the presence of a dichlorophenoxy group, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]PENTANOIC ACID typically involves the reaction of 2,4-dichlorophenoxyacetic acid with an appropriate amine to form the amide linkage. The reaction conditions often include the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide (DMF) under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize by-products and waste, making it environmentally friendly and cost-effective .
Chemical Reactions Analysis
Types of Reactions
5-[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]PENTANOIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The dichlorophenoxy group can participate in nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in an organic solvent
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
5-[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]PENTANOIC ACID has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as an anti-inflammatory agent due to its ability to inhibit specific enzymes like COX-2.
Industry: Utilized in the production of herbicides and plant growth regulators .
Mechanism of Action
The mechanism of action of 5-[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]PENTANOIC ACID involves its interaction with molecular targets such as enzymes. For instance, it can inhibit the COX-2 enzyme, leading to reduced inflammation. The compound binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with similar structural features.
2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): Another herbicide with additional chlorine atoms.
Mecoprop (MCPP): A related compound used as a selective herbicide
Uniqueness
5-[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]PENTANOIC ACID is unique due to its specific amide linkage and pentanoic acid moiety, which confer distinct chemical properties and biological activities compared to other similar compounds .
Properties
Molecular Formula |
C13H15Cl2NO4 |
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Molecular Weight |
320.16 g/mol |
IUPAC Name |
5-[[2-(2,4-dichlorophenoxy)acetyl]amino]pentanoic acid |
InChI |
InChI=1S/C13H15Cl2NO4/c14-9-4-5-11(10(15)7-9)20-8-12(17)16-6-2-1-3-13(18)19/h4-5,7H,1-3,6,8H2,(H,16,17)(H,18,19) |
InChI Key |
KZRYIAGMDMXXMH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OCC(=O)NCCCCC(=O)O |
Origin of Product |
United States |
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